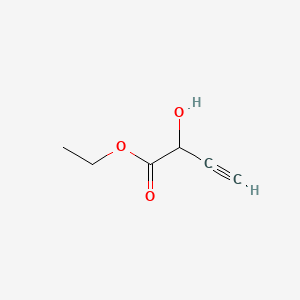

Ethyl 2-hydroxybut-3-ynoate

Description

Properties

IUPAC Name |

ethyl 2-hydroxybut-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWLVFKOPXSIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657495 | |

| Record name | Ethyl 2-hydroxybut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-08-1 | |

| Record name | Ethyl 2-hydroxybut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Hydroxy-3-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-hydroxybut-3-ynoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-hydroxybut-3-ynoate

Abstract: This technical guide offers a comprehensive examination of ethyl 2-hydroxybut-3-ynoate, a bifunctional chiral building block of significant utility in modern organic synthesis. We explore its fundamental physicochemical and spectroscopic properties, provide a detailed and validated synthesis protocol, and analyze the reactivity of its constituent hydroxyl and terminal alkyne functionalities. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, providing expert insights and practical methodologies to leverage this versatile reagent in the design and execution of complex molecular syntheses.

Core Concepts and Introduction

Ethyl 2-hydroxybut-3-ynoate is a valuable synthetic intermediate characterized by a propargylic alcohol and an ethyl ester moiety within a four-carbon chain. This unique structural arrangement provides two distinct points for chemical modification, which can be addressed orthogonally or in tandem to construct complex molecular frameworks. The propargylic alcohol is a precursor to α,β-unsaturated carbonyl systems and can direct stereoselective reactions, while the terminal alkyne is a versatile handle for carbon-carbon bond formation and cycloaddition chemistry. This guide provides the foundational knowledge required to strategically incorporate this powerful building block into synthetic routes for pharmaceuticals, natural products, and advanced materials.

Physicochemical and Spectroscopic Profile

A precise understanding of the physical and spectral characteristics of ethyl 2-hydroxybut-3-ynoate is paramount for its effective use, ensuring correct identification, purity assessment, and the selection of appropriate reaction and purification conditions.

Key Chemical Properties

The fundamental properties of ethyl 2-hydroxybut-3-ynoate are summarized below. These values are critical for experimental design, including solvent selection and purification methods like distillation.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | N/A |

| Molecular Weight | 128.13 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 75-77 °C @ 10 mmHg | |

| Density | 1.079 g/mL @ 25 °C | |

| Refractive Index (n²⁰/D) | 1.448 | |

| Solubility | Miscible with common organic solvents (e.g., Ether, CH₂Cl₂, THF, Ethyl Acetate). | General chemical knowledge |

Spectroscopic Signature

Spectroscopic data provides an unambiguous fingerprint for the molecule, confirming its structure and purity post-synthesis.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.51 (dq, J=5.2, 2.2 Hz, 1H, -CH (OH)-), 4.30 (q, J=7.1 Hz, 2H, -OCH ₂CH₃), 3.25 (d, J=5.2 Hz, 1H, -OH ), 2.60 (d, J=2.2 Hz, 1H, ≡C-H ), 1.33 (t, J=7.1 Hz, 3H, -OCH₂CH ₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 170.1 (C=O), 80.4 (≡C -H), 74.2 (C ≡C-H), 62.5 (-OC H₂CH₃), 61.9 (-C H(OH)-), 14.1 (-OCH₂C H₃).

-

Infrared (IR) Spectroscopy (Neat, cm⁻¹): ν 3400-3300 (br, O-H stretch), 3290 (s, ≡C-H stretch), 2120 (w, C≡C stretch), 1745 (s, C=O ester stretch).[1][2][3]

Synthesis Protocol: Nucleophilic Addition to Ethyl Glyoxylate

The most direct and reliable synthesis of ethyl 2-hydroxybut-3-ynoate involves the nucleophilic addition of an acetylide to ethyl glyoxylate. This protocol utilizes ethynylmagnesium bromide, a common and commercially available Grignard reagent.

Experimental Workflow Diagram

Sources

- 1. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

A Technical Guide to Ethyl 2-hydroxybut-3-ynoate: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Reagent

Ethyl 2-hydroxybut-3-ynoate (CAS Number: 18418-08-1) is a unique bifunctional molecule that holds significant promise as a versatile building block in modern organic synthesis. Its structure, incorporating both a secondary propargylic alcohol and an ethyl ester, provides two reactive centers that can be manipulated with a high degree of chemo- and stereoselectivity. This guide offers an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable synthetic intermediate, providing researchers and drug development professionals with the technical insights necessary to leverage its capabilities in the construction of complex molecular architectures. While direct literature on this specific compound is sparse, this guide draws upon established principles and documented chemistry of closely related α-hydroxy alkynyl esters to provide a robust framework for its utilization.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's properties is fundamental to its effective application in synthesis. The following table summarizes the key physicochemical properties of Ethyl 2-hydroxybut-3-ynoate.

| Property | Value | Source/Method |

| CAS Number | 18418-08-1 | Chemical Abstracts Service |

| Molecular Formula | C₆H₈O₃ | - |

| Molecular Weight | 128.13 g/mol | - |

| IUPAC Name | ethyl 2-hydroxybut-3-ynoate | IUPAC Nomenclature |

| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to similar compounds |

| Boiling Point | Predicted: ~78-80 °C at reduced pressure | Analogy to similar compounds[1] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters) | General solubility of similar esters |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-CH(OH)-: A quartet or doublet of doublets around 4.5-4.8 ppm, coupled to the alkyne proton and the hydroxyl proton.

-

-OCH₂CH₃: A quartet around 4.2 ppm.

-

-C≡CH: A doublet or singlet around 2.5-3.0 ppm.

-

-OCH₂CH₃: A triplet around 1.3 ppm.

-

-OH: A broad singlet, with its chemical shift dependent on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

C=O (Ester): ~170-175 ppm.

-

-C≡CH: ~80-85 ppm.

-

-C≡CH: ~75-80 ppm.

-

-CH(OH)-: ~60-65 ppm.

-

-OCH₂CH₃: ~60-65 ppm.

-

-OCH₂CH₃: ~14 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H stretch (alcohol): A broad band around 3400-3500 cm⁻¹.

-

C≡C-H stretch (terminal alkyne): A sharp, moderate band around 3300 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1730-1750 cm⁻¹.

-

C≡C stretch (alkyne): A weak band around 2100-2150 cm⁻¹.

-

C-O stretch (ester and alcohol): Strong bands in the 1000-1300 cm⁻¹ region.

-

Proposed Synthesis: A Strategic Approach

A robust and efficient synthesis of Ethyl 2-hydroxybut-3-ynoate is crucial for its accessibility and application. Drawing from established methodologies for the preparation of α-hydroxy esters and propargylic alcohols, a highly plausible and effective synthetic route involves the addition of an ethynyl nucleophile to an α-ketoester.

Workflow for the Synthesis of Ethyl 2-hydroxybut-3-ynoate

Caption: Proposed synthetic workflow for Ethyl 2-hydroxybut-3-ynoate.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize Ethyl 2-hydroxybut-3-ynoate via the nucleophilic addition of an ethynyl nucleophile to ethyl glyoxylate.

Materials:

-

Ethyl glyoxylate (solution in toluene or dichloromethane)

-

Ethynylmagnesium bromide or chloride (solution in THF) or Lithium acetylide-ethylenediamine complex

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain the inert atmosphere throughout the reaction.

-

Initial Cooling: Charge the flask with a solution of ethyl glyoxylate in an anhydrous solvent (e.g., THF or diethyl ether). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Nucleophilic Addition: Slowly add the ethynyl Grignard reagent or a solution of lithium acetylide to the cooled solution of ethyl glyoxylate via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the low temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure Ethyl 2-hydroxybut-3-ynoate.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The use of a very low temperature is critical to prevent side reactions, such as the self-condensation of the enolizable ethyl glyoxylate and to control the reactivity of the organometallic nucleophile.

-

Inert Atmosphere: Organometallic reagents like Grignard reagents and lithium acetylides are highly reactive towards oxygen and moisture. An inert atmosphere is essential to prevent their degradation and ensure a high-yielding reaction.

-

Aqueous Ammonium Chloride Quench: A mild acidic quench with NH₄Cl is used to protonate the resulting alkoxide and to neutralize any unreacted organometallic reagent without causing degradation of the desired product.

Core Reactivity and Synthetic Utility

The synthetic power of Ethyl 2-hydroxybut-3-ynoate lies in the orthogonal reactivity of its two key functional groups.

Reactions at the Hydroxyl Group:

-

Protection: The hydroxyl group can be readily protected using a variety of standard protecting groups (e.g., silyl ethers, acetals) to allow for selective reactions at the alkyne or ester functionalities.

-

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone would yield ethyl 2-oxobut-3-ynoate, a highly electrophilic species.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

Reactions at the Alkyne Terminus:

-

Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex conjugated systems.

-

Click Chemistry: The alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Hydration/Hydrofunctionalization: The alkyne can undergo hydration to form a methyl ketone or be subjected to a variety of other hydrofunctionalization reactions.

Reactions Involving Both Functional Groups:

-

Intramolecular Cyclizations: Under appropriate conditions, the hydroxyl group can act as an internal nucleophile, attacking the alkyne to form cyclic ethers or lactones.

-

Reduction and Rearrangement: A notable reaction of α-hydroxy alkynyl esters is their reduction with reagents like LiAlH₄, which can lead to a stereoselective α-ketol rearrangement.[2]

Illustrative Reaction Pathway

Caption: Key reaction pathways of Ethyl 2-hydroxybut-3-ynoate.

Applications in Drug Discovery and Development

The structural motifs accessible from Ethyl 2-hydroxybut-3-ynoate are prevalent in numerous biologically active molecules. Its utility as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.

-

Synthesis of Chiral Alcohols and Diols: The alkyne can be stereoselectively reduced to either a cis- or trans-alkene, which can then be further functionalized to generate chiral diols.

-

Access to Heterocyclic Scaffolds: As mentioned, intramolecular cyclization can lead to the formation of various heterocyclic systems, which are common cores in many drug molecules.

-

Introduction of the Propargyl Moiety: The propargyl group is a known pharmacophore in certain classes of drugs, and this reagent provides a straightforward way to incorporate this functionality.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 2-hydroxybut-3-ynoate is not widely available, the hazards can be inferred from similar compounds like ethyl 2-hydroxybut-3-enoate.[3]

Predicted Hazards:

-

Flammability: Likely a combustible liquid.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 2-hydroxybut-3-ynoate is a promising and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to complex and stereochemically rich molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its key reactivity, and its potential applications, particularly in the field of drug discovery. By understanding and applying the principles outlined herein, researchers can effectively harness the synthetic potential of this valuable reagent.

References

-

Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. Available at: [Link]

-

Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. Available at: [Link]

-

Ethyl 2-ethyl-3-hydroxybutanoate | C8H16O3. PubChem. Available at: [Link]

-

Ethyl 3-hydroxybut-2-enoate | C6H10O3. PubChem. Available at: [Link]

-

(S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses. Available at: [Link]

-

Ethyl 2-hydroxybut-3-enoate | C6H10O3. PubChem. Available at: [Link]

- Green synthesis method of 2-hydroxy-3-nitroacetophenone. Google Patents.

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. Available at: [Link]

- Miniature filamentary numerical display. Google Patents.

-

Reduction of Alkynyl α‐Hydroxy Esters: Stereoselective α‐Ketol Rearrangement. Sci-Hub. Available at: [Link]

-

Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. ResearchGate. Available at: [Link]

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PubMed Central. Available at: [Link]

-

Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Organic Syntheses. Available at: [Link]

-

(E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. Pharmaffiliates. Available at: [Link]

-

Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Preparation method of 2-hydroxy-3-nitroacetophenone. Eureka | Patsnap. Available at: [Link]

-

SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. TSI Journals. Available at: [Link]

-

Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. PubMed Central. Available at: [Link]

-

2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses. Available at: [Link]

-

Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. YouTube. Available at: [Link]

-

Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. Available at: [Link]

-

Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. ACS Publications. Available at: [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

-

ethyl 2-hydroxybutanoate. The Good Scents Company. Available at: [Link]

-

Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3. PubChem. Available at: [Link]

-

Ethyl 2-cyano-3-hydroxybut-2-enoate | C7H9NO3. PubChem. Available at: [Link]

Sources

Decoding the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-hydroxybut-3-ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxybut-3-ynoate is a valuable chiral building block in organic synthesis, finding application in the development of complex molecules and active pharmaceutical ingredients. A thorough understanding of its structural features is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive insight into the molecular framework. This in-depth technical guide presents a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of ethyl 2-hydroxybut-3-ynoate. By dissecting the chemical shifts, coupling constants, and multiplicities, we provide a comprehensive blueprint for the unequivocal identification and characterization of this versatile compound. This guide is intended to serve as a vital resource for researchers and professionals engaged in synthetic chemistry and drug development, enabling confident structural verification and facilitating the advancement of their scientific endeavors.

Introduction: The Significance of Ethyl 2-hydroxybut-3-ynoate and the Power of NMR

Ethyl 2-hydroxybut-3-ynoate possesses a unique combination of functional groups: an ester, a secondary alcohol, and a terminal alkyne. This trifecta of reactivity makes it a highly sought-after precursor for the synthesis of a diverse array of organic molecules, including those with significant biological activity. The stereocenter at the C2 position further enhances its utility, allowing for the construction of enantiomerically pure compounds.

In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique.[1] Its ability to probe the magnetic environments of individual nuclei within a molecule provides a wealth of information about connectivity, stereochemistry, and electronic structure. For a molecule like ethyl 2-hydroxybut-3-ynoate, NMR is indispensable for confirming its successful synthesis and ensuring its purity before its use in subsequent reactions.

This guide will provide a detailed interpretation of both the ¹H and ¹³C NMR spectra of ethyl 2-hydroxybut-3-ynoate. We will explore the underlying principles that govern the observed spectral features, offering a field-proven perspective on experimental choices and data interpretation.

The ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of ethyl 2-hydroxybut-3-ynoate is predicted to exhibit five distinct signals, each corresponding to a unique proton environment. The interpretation of these signals is based on their chemical shift (δ), which is influenced by the local electronic environment, their integration, which is proportional to the number of protons, and their multiplicity, which arises from spin-spin coupling with neighboring protons.[2]

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 2-hydroxybut-3-ynoate

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | -CH₃ (ethyl) | ~ 1.3 | Triplet (t) | ~ 7.1 | 3H |

| b | -C≡CH | ~ 2.5 | Singlet (s) | - | 1H |

| c | -OH | Variable | Singlet (s, broad) | - | 1H |

| d | -OCH₂- (ethyl) | ~ 4.2 | Quartet (q) | ~ 7.1 | 2H |

| e | -CH(OH)- | ~ 4.5 | Singlet (s) | - | 1H |

Causality Behind the Chemical Shifts and Multiplicities:

-

Signal (a) - Ethyl -CH₃: These protons are in a typical aliphatic environment, hence their upfield chemical shift around 1.3 ppm.[2] They are coupled to the two adjacent methylene protons, resulting in a triplet multiplicity according to the n+1 rule (2+1=3).

-

Signal (b) - Alkynyl -C≡CH: The proton of a terminal alkyne typically resonates in the region of 2-3 ppm.[3] This seemingly upfield shift, compared to vinylic protons, is due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the alkyne.[3] This proton has no adjacent protons to couple with, hence it appears as a singlet.

-

Signal (c) - Hydroxyl -OH: The chemical shift of a hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding.[4] It often appears as a broad singlet and its signal can be confirmed by D₂O exchange, where the peak disappears.

-

Signal (d) - Ethyl -OCH₂-: These methylene protons are deshielded due to their proximity to the electronegative oxygen atom of the ester group, shifting their resonance downfield to approximately 4.2 ppm. They are coupled to the three methyl protons, resulting in a quartet multiplicity (3+1=4).

-

Signal (e) - Methine -CH(OH)-: This proton is attached to a carbon bearing both an oxygen atom (from the hydroxyl group) and the ester functionality. This dual deshielding effect is expected to shift its signal significantly downfield to around 4.5 ppm. In the absence of coupling to the alkynyl proton (which is typically very small or zero), this signal is predicted to be a singlet.

Visualizing Spin-Spin Coupling:

The following diagram illustrates the coupling relationships within the ethyl group of ethyl 2-hydroxybut-3-ynoate.

Caption: ¹H-¹H coupling in the ethyl group.

The ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of ethyl 2-hydroxybut-3-ynoate is expected to show six distinct signals, corresponding to each of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2-hydroxybut-3-ynoate

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | -C H₃ (ethyl) | ~ 14 |

| 2 | -OC H₂- (ethyl) | ~ 62 |

| 3 | -C H(OH)- | ~ 65 |

| 4 | -C ≡CH | ~ 75 |

| 5 | -C≡C H | ~ 80 |

| 6 | -C =O (ester) | ~ 170 |

Rationale for Carbon Chemical Shifts:

-

Signal (1) - Ethyl -CH₃: This sp³ hybridized carbon is in a typical upfield region for an alkyl group.

-

Signal (2) - Ethyl -OCH₂-: The attachment to the electronegative oxygen of the ester causes a downfield shift for this sp³ carbon.

-

Signal (3) - Methine -CH(OH)-: This sp³ carbon is deshielded by the adjacent hydroxyl and ester groups.

-

Signals (4 & 5) - Alkyne -C≡C-: The sp-hybridized carbons of the terminal alkyne appear in a characteristic region. The carbon bearing the proton (-C≡C H) is typically found slightly more downfield than the internal alkyne carbon (-C ≡CH).

-

Signal (6) - Carbonyl -C=O: The sp² hybridized carbonyl carbon of the ester is significantly deshielded and appears furthest downfield, which is a characteristic feature of carbonyl groups.[2]

Mapping the Carbon Environments:

This diagram provides a visual representation of the distinct carbon environments within ethyl 2-hydroxybut-3-ynoate.

Sources

- 1. low/high resolution 1H proton nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 1H NMR [m.chemicalbook.com]

- 4. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]

Navigating the Voids: A Technical Guide to the Anticipated Characteristics of Ethyl 2-hydroxybut-3-ynoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Chemical Space

In the landscape of chemical synthesis and drug discovery, certain molecules, despite their potential utility as building blocks, remain conspicuously absent from the established literature. Ethyl 2-hydroxybut-3-ynoate is one such compound. A thorough investigation of prominent chemical databases and scholarly articles reveals a significant information void regarding its physical, spectroscopic, and reactive properties. This guide, therefore, deviates from a conventional data sheet. Instead, it serves as a predictive and comparative analysis, leveraging established chemical principles and data from analogous compounds to provide a robust, theoretical framework for researchers navigating this uncharted territory. By understanding the characteristics of its structural neighbors, we can anticipate the behavior of Ethyl 2-hydroxybut-3-ynoate and inform experimental design for its potential synthesis and application.

Molecular Structure and Inherent Chemical Features

Ethyl 2-hydroxybut-3-ynoate is a chiral molecule possessing a unique combination of three key functional groups: an ethyl ester, a secondary alcohol, and a terminal alkyne. This trifecta of reactivity imparts a rich and versatile chemical profile, suggesting its potential as a valuable intermediate in the synthesis of complex organic molecules.

The molecular structure can be visualized as a four-carbon chain. The first carbon is part of the ethyl ester group. The second carbon (C2) is a chiral center, bonded to a hydroxyl group. The third and fourth carbons form a terminal triple bond (C3 and C4).

Caption: Molecular structure of Ethyl 2-hydroxybut-3-ynoate.

Predicted Physical Characteristics: A Comparative Analysis

In the absence of experimental data for Ethyl 2-hydroxybut-3-ynoate, we can extrapolate its likely physical properties by examining its closest structural analogs for which data is available. The primary points of comparison are Ethyl 2-hydroxybut-3-enoate (the alkene analog) and Ethyl 2-hydroxy-3-methylbutanoate (a saturated, branched analog).

| Property | Ethyl 2-hydroxybut-3-ynoate (Predicted) | Ethyl 2-hydroxybut-3-enoate[1] | Ethyl 2-hydroxy-3-methylbutanoate[2][3] |

| Molecular Formula | C₆H₈O₃ | C₆H₁₀O₃ | C₇H₁₄O₃ |

| Molecular Weight ( g/mol ) | 128.13 | 130.14 | 146.18 |

| Boiling Point (°C) | Expected to be higher than the -enoate due to the rigidity of the alkyne, but likely lower than the larger -methylbutanoate. Potentially in the range of 170-190 °C at atmospheric pressure. | Not available | 181-182 |

| Density (g/mL) | Likely to be slightly higher than 1 g/mL, similar to related α-hydroxy esters. | Not available | ~1.017 |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water is anticipated. | Not available | Soluble in alcohol; slightly soluble in water. |

| Refractive Index | Predicted to be in the range of 1.43 - 1.45. | Not available | Not available |

Rationale for Predictions:

-

Boiling Point: The presence of the triple bond in Ethyl 2-hydroxybut-3-ynoate introduces linearity and rigidity to a part of the molecule, which can affect intermolecular forces. Hydrogen bonding from the hydroxyl group will be a significant contributor to its boiling point.

-

Density: The density is expected to be comparable to other α-hydroxy esters of similar molecular weight.

-

Solubility: The ester and hydroxyl groups will allow for some interaction with polar solvents, while the hydrocarbon backbone will favor solubility in organic solvents.

Anticipated Spectroscopic Signature

The unique combination of functional groups in Ethyl 2-hydroxybut-3-ynoate will give rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, alkyne, and ester functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H (alcohol) | 3500-3200 (broad) | Characteristic of a hydrogen-bonded hydroxyl group. |

| C≡C-H (terminal alkyne) | ~3300 (sharp) | A sharp, strong band indicative of the terminal alkyne C-H stretch. |

| C≡C (alkyne) | 2150-2100 (weak to medium) | A sharp band, the intensity of which can be variable. |

| C=O (ester) | 1750-1735 (strong) | A strong, characteristic carbonyl stretch. |

| C-O (ester) | 1250-1000 (strong) | C-O stretching vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will be key in confirming the structure.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| -O H | Variable, 2.0-5.0 | Singlet (broad) | - |

| -C H(OH)- | ~4.5 | Doublet | Coupled to the alkyne proton. |

| -C≡C H | ~2.5 | Doublet | Coupled to the methine proton at C2. |

| -O-C H₂-CH₃ | ~4.2 | Quartet | Coupled to the methyl protons of the ethyl group. |

| -O-CH₂-C H₃** | ~1.3 | Triplet | Coupled to the methylene protons of the ethyl group. |

¹³C NMR: The carbon NMR will show six distinct signals.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O (ester) | 170-175 |

| C H(OH) | 60-70 |

| C ≡CH | 70-80 |

| C≡C H | 75-85 |

| -O-C H₂-CH₃ | ~60 |

| -O-CH₂-C H₃ | ~14 |

Proposed Synthetic Strategy: A Theoretical Protocol

While no specific synthesis for Ethyl 2-hydroxybut-3-ynoate has been reported, a plausible approach involves the addition of an ethynyl nucleophile to an appropriate electrophile, such as ethyl glyoxylate. This is a common strategy for the formation of α-hydroxy alkynyl esters.

Caption: Proposed synthetic workflow for Ethyl 2-hydroxybut-3-ynoate.

Step-by-Step Methodology (Theoretical):

-

Preparation of the Ethynyl Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of ethynylmagnesium bromide or lithium acetylide in an anhydrous solvent such as tetrahydrofuran (THF).

-

Reaction with Ethyl Glyoxylate: Cool the solution of the ethynyl nucleophile to a low temperature (e.g., -78 °C). Slowly add a solution of ethyl glyoxylate in anhydrous THF dropwise to the cooled solution with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organometallic reagents such as Grignard and organolithium compounds are highly reactive towards water and oxygen. The absence of these ensures the stability and reactivity of the nucleophile.

-

Low Temperature: The addition of the electrophile at low temperatures helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Aqueous Workup with Mild Acid: A mild acid like ammonium chloride is used to protonate the resulting alkoxide to form the desired hydroxyl group without causing degradation of the product.

Anticipated Chemical Reactivity

The chemical reactivity of Ethyl 2-hydroxybut-3-ynoate will be dictated by its three functional groups.

-

Terminal Alkyne: The terminal alkyne is acidic and can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in various C-C bond-forming reactions.[4] It can also undergo hydration (e.g., with HgSO₄ and H₂SO₄) to yield a methyl ketone.[4]

-

Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, or it can be protected and deprotected as needed in a multi-step synthesis. It can also be a leaving group after conversion to a sulfonate ester (e.g., tosylate or mesylate).

-

Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to a primary alcohol with a strong reducing agent like lithium aluminum hydride.

Safety and Handling Considerations

Given the absence of a specific Safety Data Sheet (SDS), a cautious approach based on analogous compounds is necessary. The related compound, Ethyl 2-hydroxybut-3-enoate, is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to handle Ethyl 2-hydroxybut-3-ynoate with similar precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

Ethyl 2-hydroxybut-3-ynoate represents a molecule of significant synthetic potential that is currently underrepresented in the chemical literature. This guide has provided a comprehensive, albeit theoretical, overview of its anticipated physical and chemical characteristics based on the established principles of organic chemistry and data from analogous compounds. It is our hope that this analysis will serve as a valuable resource for researchers, encouraging and guiding the experimental investigation of this promising chemical entity. The synthesis and characterization of Ethyl 2-hydroxybut-3-ynoate will undoubtedly open new avenues in organic synthesis and drug development.

References

-

Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

-

The Good Scents Company. ethyl 2-hydroxy-3-methyl butyrate. [Link]

-

PubChem. Ethyl 2-hydroxy-3-methylbutanoate. [Link]

-

PubChem. Ethyl 2-hydroxybut-3-enoate. [Link]

Sources

- 1. Ethyl 2-hydroxybut-3-enoate | C6H10O3 | CID 13271482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

A-Z Guide to the Synthesis of Ethyl 2-hydroxybut-3-ynoate from Ethyl Glyoxalate: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Ethyl 2-hydroxybut-3-ynoate is a valuable synthetic intermediate characterized by its bifunctional nature, containing both a secondary propargylic alcohol and an ethyl ester. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and natural product analogues. The core transformation for its synthesis relies on a classic and robust C-C bond-forming reaction: the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of ethyl glyoxalate. This guide provides a comprehensive, field-tested methodology for this synthesis, emphasizing the underlying chemical principles, critical process parameters, and practical considerations to ensure reproducible, high-yield outcomes.

The Core Synthesis: Chemical Principles & Strategy

The synthesis of ethyl 2-hydroxybut-3-ynoate from ethyl glyoxalate is fundamentally an example of a Grignard-type reaction, a cornerstone of synthetic organic chemistry. The overall strategy involves two key stages:

-

Generation of the Nucleophile: A terminal alkyne, acetylene, is deprotonated by a strong base to form a highly nucleophilic acetylide anion. For this procedure, we will generate an ethynylmagnesium bromide solution, a Grignard reagent, by reacting ethylmagnesium bromide with a stream of acetylene gas.[1][2]

-

Nucleophilic Addition: The generated ethynylmagnesium bromide attacks the electrophilic aldehyde carbon of ethyl glyoxalate.[3][4] The carbonyl π-bond breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

-

Aqueous Workup: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide, yielding the final product, ethyl 2-hydroxybut-3-ynoate.

This reaction is highly favored due to the significant difference in electronegativity between the carbonyl carbon and oxygen, which renders the carbon atom highly electrophilic and susceptible to nucleophilic attack.[4]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and techniques is critical for success.

Reagent & Equipment Overview

| Reagent/Material | Grade | Supplier | Key Considerations |

| Magnesium Turnings | Reagent | Standard | Must be dry and free of oxide coating. |

| Ethyl Bromide | Anhydrous | Standard | Should be freshly distilled or from a sealed bottle. |

| Tetrahydrofuran (THF) | Anhydrous | Standard | Must be freshly distilled from sodium/benzophenone. |

| Acetylene Gas | Purified | Gas Supplier | Should be passed through a trap to remove acetone. |

| Ethyl Glyoxalate | Reagent | Standard | Often supplied as a toluene solution or polymer; must be freshly distilled prior to use.[5] |

| Ammonium Chloride | ACS Grade | Standard | Used for preparing a saturated aqueous solution. |

| Diethyl Ether | Anhydrous | Standard | For extraction. |

| Magnesium Sulfate | Anhydrous | Standard | For drying organic layers. |

Equipment: Three-necked round-bottom flasks, pressure-equalizing dropping funnel, reflux condenser, mechanical stirrer, gas inlet tube, nitrogen/argon line with bubbler, ice-water bath, heating mantle. All glassware must be rigorously flame-dried or oven-dried before use to exclude moisture.

Step-by-Step Synthesis Workflow

Part A: Preparation of Ethynylmagnesium Bromide [1]

-

Initiation: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (0.5 g-atom).

-

Grignard Formation: Prepare a solution of ethyl bromide (0.55 mol) in 300 mL of anhydrous THF. Add a small portion of this solution to the magnesium turnings to initiate the reaction. Once initiated (slight bubbling and heat evolution), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of ethylmagnesium bromide.[2]

-

Acetylene Addition: Transfer the warm ethylmagnesium bromide solution via cannula to a larger 1 L three-necked flask containing 200 mL of anhydrous THF, equipped with a gas inlet tube, stirrer, and dropping funnel. Begin bubbling purified acetylene gas through the solution at a steady rate (approx. 15-20 L/hour).

-

Acetylide Formation: Add the ethylmagnesium bromide solution dropwise to the acetylene-saturated THF. A froth of ethane gas will be evolved, indicating the reaction is proceeding.[1] Continue the addition over approximately 3 hours. The resulting solution of ethynylmagnesium bromide should be homogeneous.

Part B: Reaction with Ethyl Glyoxalate

-

Cooling: Cool the freshly prepared ethynylmagnesium bromide solution in an ice-water bath to 0-5 °C.

-

Aldehyde Addition: Prepare a solution of freshly distilled ethyl glyoxalate (0.36 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred, cooled Grignard reagent over 45-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approx. 12-16 hours) to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into 1.5 L of a cooled, saturated aqueous ammonium chloride solution with vigorous stirring. This step protonates the alkoxide and dissolves the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether (250 mL each).

-

Drying & Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[6] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-hydroxybut-3-ynoate.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol, from reagent preparation to the final purified product.

Caption: A flowchart of the synthesis of ethyl 2-hydroxybut-3-ynoate.

Causality, Troubleshooting, and Expert Insights

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, especially water. The use of flame-dried glassware and anhydrous solvents is non-negotiable. Any moisture will quench the Grignard reagent, drastically reducing the yield.

-

Ethyl Glyoxalate Purity: Ethyl glyoxalate is prone to polymerization and hydration.[5][7] It is crucial to use freshly distilled, monomeric ethyl glyoxalate for the reaction to proceed efficiently. Distillation should be performed carefully under reduced pressure to avoid decomposition.[5]

-

Temperature Control: The initial formation of the Grignard reagent is exothermic and must be controlled. The subsequent addition of ethyl glyoxalate to the acetylide is also performed at low temperatures (0-5 °C) to minimize side reactions, such as the enolization of the glyoxalate or competing addition reactions.

-

Workup Procedure: Quenching with saturated ammonium chloride is preferred over stronger acids like HCl or H2SO4. Ammonium chloride is a weak acid that effectively protonates the alkoxide without promoting potential acid-catalyzed side reactions of the sensitive propargylic alcohol product.[6]

-

Troubleshooting Low Yields: If the yield is poor, the primary suspects are (1) inactive (wet) Grignard reagent, (2) polymerized or hydrated ethyl glyoxalate, or (3) insufficient reaction time. Titration of a small aliquot of the Grignard reagent before use can confirm its concentration and activity.

Conclusion

The nucleophilic addition of ethynylmagnesium bromide to ethyl glyoxalate is a reliable and effective method for the synthesis of ethyl 2-hydroxybut-3-ynoate. By maintaining strict anhydrous conditions, ensuring the purity of the starting materials, and carefully controlling reaction parameters, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide provides the necessary theoretical foundation and practical protocol to empower scientists in their synthetic endeavors.

References

-

Organic Syntheses. (n.d.). Procedure for Ethyl Diethoxyacetate. Retrieved from [Link]

-

Terunuma, D., et al. (n.d.). Supporting Information for Aza-Ene Type Reaction of Glyoxylate with Enecarbamates Catalyzed by Chiral Phosphoric Acids. Wiley-VCH. Retrieved from [Link] (Note: This document details the necessary purification of ethyl glyoxalate).

- Google Patents. (1994). Production of ethyl glyoxylate. JPH06321866A.

-

ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for 1-phenyl-1-penten-4-yn-3-ol. Retrieved from [Link] (Note: This provides a detailed, analogous procedure for generating ethynylmagnesium bromide).

-

ResearchGate. (2019). Acetylene and Its Derivatives in Reactions with Nucleophiles: Recent Advances and Current Trends. Retrieved from [Link]

-

Garber, K. (2016, November 22). CHEM 220 Synthesis of Alkynes: Addition of Acetylide Ions to Carbonyls. YouTube. Retrieved from [Link]

-

OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Ethylmagnesium bromide – Knowledge and References. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes employed for the synthesis of poly(ethyl glyoxylate)s.... Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-hydroxybut-3-ynoate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Ethyl 2-hydroxybut-3-ynoate, a valuable building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis methodologies, chemical characteristics, and its emerging applications.

Introduction and Historical Context

Ethyl 2-hydroxybut-3-ynoate is a bifunctional molecule belonging to the class of γ-hydroxy-α,β-acetylenic esters. These compounds are characterized by a hydroxyl group at the γ-position relative to the carbonyl of the ester and a carbon-carbon triple bond at the α,β-position. This arrangement of functional groups imparts significant synthetic versatility, making them valuable precursors for a wide array of more complex molecules.

While a singular "discovery" of Ethyl 2-hydroxybut-3-ynoate is not prominently documented, its existence and utility are a result of the broader exploration of acetylenic compounds in organic synthesis. The development of methods for the enantioselective addition of metallated alkynes to aldehydes has been a critical enabler for the preparation of chiral γ-hydroxy-α,β-acetylenic esters, including Ethyl 2-hydroxybut-3-ynoate.[1] These methodologies have opened avenues for the stereocontrolled synthesis of complex natural products and pharmaceutically active compounds.

Synthesis of Ethyl 2-hydroxybut-3-ynoate

The primary route for the synthesis of Ethyl 2-hydroxybut-3-ynoate involves the nucleophilic addition of an ethyl propiolate-derived organometallic reagent to acetaldehyde. This approach is analogous to the well-established reactions of metallated alkynes with carbonyl compounds. The in-situ generation of the organometallic species, reminiscent of a Barbier-type reaction, is a common and practical strategy.[2][3]

Key Synthetic Pathways

The synthesis can be broadly categorized into two main approaches:

-

Grignard-type Reaction: This involves the pre-formation of a magnesium derivative of ethyl propiolate, which then reacts with acetaldehyde.

-

Barbier-type Reaction: This method generates the organometallic intermediate in the presence of the aldehyde, offering operational simplicity.[4] Metals such as zinc, indium, or samarium can be employed.[2]

The Barbier-type reaction is often preferred for its milder conditions and tolerance of a wider range of functional groups.

Experimental Protocol: Barbier-type Synthesis

This protocol describes a representative procedure for the synthesis of Ethyl 2-hydroxybut-3-ynoate via a zinc-mediated Barbier-type reaction.

Materials:

-

Ethyl propiolate

-

Acetaldehyde

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc dust. Anhydrous THF is then added.

-

Addition of Reactants: A solution of ethyl propiolate and acetaldehyde in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure Ethyl 2-hydroxybut-3-ynoate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The organozinc intermediate is sensitive to moisture and oxygen, necessitating an inert atmosphere to prevent its decomposition and ensure a good yield.

-

Anhydrous Solvents: The use of anhydrous THF is crucial to prevent the quenching of the organometallic reagent.

-

Activated Zinc: Activation of zinc dust, often with a dilute acid wash followed by drying, removes the passivating oxide layer and increases its reactivity.

-

Saturated Ammonium Chloride Quench: This provides a mild acidic workup to hydrolyze the zinc alkoxide formed and protonate the hydroxyl group without causing side reactions like dehydration.

Synthesis Workflow Diagram

Sources

- 1. Regiospecific Hydration of γ-Hydroxy-α,β-Acetylenic Esters: A Novel Asymmetric Synthesis of Tetronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Barbier reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl 2-hydroxybut-3-ynoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Stability Landscape of a Unique Bifunctional Molecule

Ethyl 2-hydroxybut-3-ynoate is a fascinating molecule that presents both opportunities and challenges in its application, particularly within the realms of pharmaceutical and fine chemical synthesis. Its structure, featuring a terminal alkyne, a secondary alcohol, and an ethyl ester, imparts a unique reactivity profile. Understanding the inherent stability of this compound and its potential degradation pathways is paramount for ensuring its effective and safe use, from storage and handling to its behavior in complex reaction mixtures and biological systems. This guide provides a comprehensive, predictive overview of the stability of ethyl 2-hydroxybut-3-ynoate, drawing upon fundamental principles of organic chemistry and data from analogous structures due to the limited direct literature on this specific molecule. We will explore its susceptibility to various stress factors and propose robust experimental designs for its stability assessment.

The Chemical Persona of Ethyl 2-hydroxybut-3-ynoate: A Multifaceted Reactivity Profile

To anticipate the stability of ethyl 2-hydroxybut-3-ynoate, we must first dissect its molecular architecture and the interplay of its functional groups.

-

The Terminal Alkyne: The C≡C-H moiety is a region of high electron density, making it susceptible to electrophilic addition and oxidative cleavage. The acidity of the terminal proton also allows for the formation of acetylides, which can be a route to other transformations.

-

The α-Hydroxy Group: The secondary alcohol at the C2 position can undergo oxidation to a ketone. Its presence also influences the reactivity of the adjacent ester and alkyne groups through inductive and steric effects.

-

The Ethyl Ester: The ester group is prone to hydrolysis under both acidic and basic conditions. This is often a primary degradation pathway for ester-containing compounds in aqueous environments.

The proximity of these functional groups suggests the potential for intramolecular interactions that could influence degradation pathways.

Predicted Degradation Pathways: A Mechanistic Exploration

Based on the functional groups present, several degradation pathways can be predicted for ethyl 2-hydroxybut-3-ynoate under various stress conditions.

Hydrolytic Degradation

Hydrolysis of the ethyl ester is a highly probable degradation route, particularly in the presence of water and either acid or base catalysts.

-

Acid-Catalyzed Hydrolysis: In an acidic medium, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water, leading to the formation of 2-hydroxybut-3-ynoic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt of 2-hydroxybut-3-ynoic acid and ethanol. This process is generally irreversible.

Oxidative Degradation

The alkyne and secondary alcohol functionalities are both susceptible to oxidation.

-

Oxidation of the Secondary Alcohol: Mild oxidizing agents can convert the secondary alcohol to the corresponding ketone, forming ethyl 2-oxobut-3-ynoate.

-

Oxidative Cleavage of the Alkyne: Strong oxidizing agents such as ozone or potassium permanganate can cleave the carbon-carbon triple bond.[1][2] For a terminal alkyne, this would be expected to yield a carboxylic acid and carbon dioxide.[1] In the case of ethyl 2-hydroxybut-3-ynoate, this would lead to the formation of ethyl 2-hydroxy-3-oxopropanoate and CO2.

-

Photocatalytic Oxidation: Visible light, in the presence of a suitable photocatalyst, can mediate the oxidative cleavage of alkynes.[3][4]

Thermal Degradation

While specific data for ethyl 2-hydroxybut-3-ynoate is unavailable, the thermal decomposition of related compounds suggests potential pathways.[5][6] At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) could occur. The highly unsaturated nature of the molecule also suggests a propensity for polymerization at higher temperatures.

Photodegradation

The alkyne functionality can absorb UV radiation, potentially leading to radical-mediated degradation pathways.[7] This could involve polymerization or reaction with other molecules in the matrix.

The following diagram illustrates the primary predicted degradation pathways:

Caption: Predicted degradation pathways of ethyl 2-hydroxybut-3-ynoate.

A Framework for Stability Assessment: Experimental Protocols

To empirically determine the stability of ethyl 2-hydroxybut-3-ynoate, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Protocol

The following table outlines a comprehensive forced degradation study design.

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess susceptibility to acid-catalyzed hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH at room temperature | To evaluate the rate of base-catalyzed hydrolysis. |

| Oxidation | 3% H₂O₂ at room temperature | To investigate susceptibility to oxidative degradation. |

| Thermal Stress | 80°C (solid state) | To determine thermal stability. |

| Photostability | ICH Q1B compliant photostability chamber | To assess degradation upon exposure to light. |

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of ethyl 2-hydroxybut-3-ynoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress: For each stress condition, mix the stock solution with the respective stressor in a suitable ratio (e.g., 1:1). For thermal and photostability, expose the solid compound directly to the stress.

-

Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer (MS).

-

Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that the chromatographic peak is not co-eluting with any degradation products.

-

Identification of Degradants: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify the structure of the degradation products.

The following diagram illustrates the experimental workflow for a forced degradation study:

Caption: Experimental workflow for a forced degradation study.

Recommendations for Handling and Storage

Based on the predicted degradation pathways, the following recommendations are made for the handling and storage of ethyl 2-hydroxybut-3-ynoate:

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to protect from moisture, heat, and light. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

-

Handling: Avoid contact with strong acids, bases, and oxidizing agents. Use in a well-ventilated area.

-

Formulation Considerations: For liquid formulations, consider the use of aprotic solvents and control the pH to be near neutral. The inclusion of antioxidants may be beneficial to prevent oxidative degradation.

Conclusion: A Proactive Approach to Stability

References

- Lytra, G., et al. (2012). Ethyl 2-hydroxy-4-methylpentanoate (E2H4MP) enantiomers in red wine. Journal of Agricultural and Food Chemistry, 60(48), 11957-11963.

-

Master Organic Chemistry. (2025). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Oxidative Cleavage of Alkynes. Retrieved from [Link]

-

RSC Publishing. (2021). Photocatalytic functionalizations of alkynes. Chemical Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Visible light-mediated photocatalytic oxidative cleavage of activated alkynes via hydroamination: a direct approach to oxamates. PubMed. Retrieved from [Link]

-

PubMed. (2002). Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. Retrieved from [Link]

-

JoVE. (2023). Alkynes to Carboxylic Acids: Oxidative Cleavage. Retrieved from [Link]

-

ResearchGate. (2020). Photodegradation Kinetics of Alkyd Paints: The Influence of Varying Amounts of Inorganic Pigments on the Stability of the Synthetic Binder. Retrieved from [Link]

-

YouTube. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Visible light-mediated photocatalytic oxidative cleavage of activated alkynes via hydroamination: a direct approach to oxamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photocatalytic functionalizations of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 2-hydroxybut-3-ynoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

Ethyl 2-hydroxybut-3-ynoate is a fascinating trifunctional molecule poised at the intersection of diverse chemical reactivity. Possessing a terminal alkyne, a secondary hydroxyl group, and an ethyl ester, this compound offers a rich landscape for synthetic transformations. This guide provides a comprehensive analysis of the key reactive sites of Ethyl 2-hydroxybut-3-ynoate, delving into the unique chemical behavior of each functional group and, crucially, the interplay between them. We will explore the chemoselectivity of various reactions, offering insights into how to selectively target each site to achieve desired synthetic outcomes. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing both fundamental understanding and practical guidance for the utilization of this versatile building block.

Molecular Architecture and Electronic Profile

Ethyl 2-hydroxybut-3-ynoate presents a compact yet chemically rich structure. To understand its reactivity, we must first consider the electronic properties of its constituent functional groups.

-

The Terminal Alkyne: The sp-hybridized carbons of the alkyne create a region of high electron density, making it susceptible to electrophilic attack. However, the high s-character of the sp orbitals also leads to increased electronegativity, rendering the terminal proton acidic (pKa ≈ 25). This acidity is a key feature, allowing for deprotonation and subsequent nucleophilic attack by the resulting acetylide.

-

The α-Hydroxy Group: The secondary hydroxyl group is a versatile site. The oxygen's lone pairs impart nucleophilic character, and the hydroxyl proton is weakly acidic. Crucially, this group is positioned alpha to the ester, which can influence its reactivity and also allows it to act as a directing group in certain metal-catalyzed reactions.

-

The Ethyl Ester: The ester functionality is an electron-withdrawing group, which can influence the reactivity of the adjacent hydroxyl group and the rest of the molecule. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, potentially leading to hydrolysis, amidation, or reduction.

The close proximity of these three functional groups leads to a complex interplay of inductive and steric effects, which governs the chemoselectivity of reactions at each site.

The Terminal Alkyne: A Hub of Reactivity

The carbon-carbon triple bond and the acidic terminal proton are the primary centers of reactivity on the alkyne moiety.

Electrophilic and Nucleophilic Additions to the Triple Bond

Like other alkynes, the triple bond of Ethyl 2-hydroxybut-3-ynoate can undergo a variety of addition reactions.[1]

-

Electrophilic Additions: Reactions with electrophiles such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) proceed via a step-wise mechanism, often with anti-addition stereochemistry in the initial step.[2] The presence of the hydroxyl and ester groups can influence the regioselectivity of these additions.

-

Nucleophilic Additions: The electron-withdrawing nature of the adjacent ester group can activate the alkyne towards nucleophilic attack, a reaction class known as conjugate addition.[3][4] This is particularly relevant for softer nucleophiles.

Table 1: Representative Addition Reactions to the Alkyne Moiety

| Reagent(s) | Product Type | Key Considerations |

| H₂/Lindlar's Catalyst | (Z)-Alkene | Syn-hydrogenation, selective for alkyne over other reducible groups. |

| H₂/Pd/C | Alkane | Complete reduction of the alkyne. |

| Br₂ (1 equiv.) | Dibromoalkene | Typically forms the E-isomer via anti-addition. |

| HBr (1 equiv.) | Bromoalkene | Follows Markovnikov's rule, with the bromine adding to the more substituted carbon of the initial enol intermediate. |

| H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Hydration proceeds via an enol intermediate which tautomerizes to the more stable ketone. |

The Acidic Proton: A Gateway to Carbon-Carbon Bond Formation

The acidity of the terminal proton provides a powerful handle for forming new carbon-carbon bonds. Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, generates a potent nucleophile, an acetylide.[5] This acetylide can then participate in a variety of reactions.

Experimental Protocol: Deprotonation and Alkylation

-

Deprotonation: To a solution of Ethyl 2-hydroxybut-3-ynoate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir the mixture for 30 minutes.

-

Alkylation: Add an alkyl halide (e.g., methyl iodide, 1.1 equiv) to the solution and allow the reaction to warm to room temperature overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether. The organic layers are then dried and concentrated under reduced pressure.

Causality: The use of a strong, non-nucleophilic base at low temperature ensures selective deprotonation of the terminal alkyne without competing side reactions at the ester or hydroxyl group. The subsequent SN2 reaction with an electrophile allows for the construction of a new C-C bond.

The α-Hydroxy Group: Directing and Participating in Transformations

The secondary hydroxyl group is not merely a passive spectator; it actively influences and participates in a range of chemical transformations.

Oxidation to a Ketone

The secondary alcohol can be readily oxidized to the corresponding α-keto-β,γ-alkynyl ester using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation. This transformation opens up a new avenue of reactivity at the C2 position.

Directing Group in Metal-Catalyzed Reactions

The hydroxyl group can act as a coordinating ligand for transition metals, directing the catalyst to the vicinity of the alkyne and influencing the regioselectivity and stereoselectivity of the reaction. This is a powerful strategy for achieving selective functionalization of the triple bond.

Intramolecular Cyclization Reactions

The nucleophilic nature of the hydroxyl group allows it to participate in intramolecular cyclization reactions, particularly when the alkyne is activated by a transition metal catalyst. For example, gold and other transition metals can catalyze the intramolecular addition of the hydroxyl group to the alkyne, leading to the formation of five- or six-membered heterocyclic rings, such as furans or pyrans.

Workflow for Hydroxyl-Directed Intramolecular Cyclization

Caption: Workflow for the transition metal-catalyzed intramolecular cyclization of Ethyl 2-hydroxybut-3-ynoate.

The Ethyl Ester: A Site for Modification and a Handle for Further Reactions

The ester group, while often considered less reactive than the alkyne, provides important opportunities for synthetic manipulation.

Hydrolysis, Amidation, and Reduction

Standard ester transformations can be applied to Ethyl 2-hydroxybut-3-ynoate, provided the reaction conditions are chosen carefully to avoid unwanted reactions at the other functional groups.

-

Hydrolysis: Saponification with a base like lithium hydroxide can hydrolyze the ester to the corresponding carboxylic acid.

-

Amidation: Direct reaction with an amine can form the corresponding amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. This would, however, likely also reduce the alkyne. More selective reducing agents might be required to target the ester in the presence of the alkyne.

The Ester as an Activating Group in Cyclizations

The electron-withdrawing nature of the ester can activate the α-proton, allowing for enolate formation under appropriate basic conditions. This enolate can then participate in intramolecular cyclization reactions. Furthermore, the ester can be a key component in tandem reactions where an initial reaction at the alkyne or hydroxyl group is followed by a cyclization involving the ester. For instance, a silver-mediated radical cyclization of alkynoates with α-keto acids can lead to coumarin derivatives.[6]

Chemoselectivity: Navigating the Reactive Landscape

The key to successfully utilizing Ethyl 2-hydroxybut-3-ynoate in synthesis lies in understanding and controlling the chemoselectivity of reactions.

Table 2: Strategies for Chemoselective Reactions

| Target Site | Reagent/Condition | Rationale for Selectivity |

| Terminal Proton | Strong, non-nucleophilic base (e.g., n-BuLi, NaH) at low temperature | The high acidity of the terminal proton allows for selective deprotonation over the less acidic hydroxyl proton under these conditions. |

| Alkyne (Addition) | Electrophilic reagents (e.g., HBr, Br₂) in the absence of a strong base | The electron-rich triple bond is the most reactive site towards electrophiles. |

| Hydroxyl Group (Oxidation) | Mild oxidizing agents (e.g., PCC, DMP) | These reagents are selective for the oxidation of primary and secondary alcohols. |

| Ester Group (Hydrolysis) | Aqueous base (e.g., LiOH) at room temperature | Saponification is a relatively mild method for ester hydrolysis that may not affect the other functional groups under controlled conditions. |

Protecting Group Strategies: When the desired reaction at one site is incompatible with another functional group, the use of protecting groups is essential.[5][7][8]

-

Protecting the Hydroxyl Group: The hydroxyl group can be protected as a silyl ether (e.g., with TBDMSCl) to prevent its reaction as a nucleophile or acid.[5]

-

Protecting the Terminal Alkyne: The acidic proton of the alkyne can be protected, for example, by reaction with a silyl halide.[8]

Logical Flow for a Protecting Group Strategy

Caption: A generalized workflow illustrating the use of a protecting group strategy.

Conclusion

Ethyl 2-hydroxybut-3-ynoate is a molecule of significant synthetic potential, owing to the distinct yet interconnected reactivity of its three functional groups. The terminal alkyne serves as a versatile platform for addition reactions and carbon-carbon bond formation. The α-hydroxy group can direct reactions and participate in cyclizations, while the ethyl ester provides a handle for further modifications. By carefully selecting reaction conditions and employing protecting group strategies where necessary, chemists can navigate the rich reactive landscape of this molecule to construct complex and valuable chemical entities. This guide has provided a foundational understanding of the key reactive sites of Ethyl 2-hydroxybut-3-ynoate, and it is our hope that it will inspire further exploration and innovation in its synthetic applications.

References

-

Yan, K., Yang, D., Wei, W., Wang, F., Shuai, Y., Li, Q., & Wang, H. (2015). Silver-Mediated Radical Cyclization of Alkynoates and α-Keto Acids Leading to Coumarins via Cascade Double C–C Bond Formation. The Journal of Organic Chemistry, 80(3), 1550–1556. [Link]

-

LibreTexts. (2023, January 23). Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]

-

Spoering, R. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Yne Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

-

Lowe, A. B. (2010). Thiol-yne “click” chemistry: a powerful and versatile methodology for materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]

-

Gunawardena, G. (2021, August 15). 15.2 Use of protecting groups. Chemistry LibreTexts. [Link]

-

Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]

- Neuman, R. C. (2004). Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. In Organic Chemistry.